molecular formula C28H27N5O2S B4997615 Ethyl 4-[(2,3-diphenylquinoxalin-6-yl)carbamothioyl]piperazine-1-carboxylate

Ethyl 4-[(2,3-diphenylquinoxalin-6-yl)carbamothioyl]piperazine-1-carboxylate

Cat. No.: B4997615
M. Wt: 497.6 g/mol
InChI Key: GEKDVFHLVAVDKX-UHFFFAOYSA-N
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Description

Ethyl 4-[(2,3-diphenylquinoxalin-6-yl)carbamothioyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxaline is a nitrogen-containing heterocyclic compound known for its diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2,3-diphenylquinoxalin-6-yl)carbamothioyl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the quinoxaline core. The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic conditions . The resulting quinoxaline derivative is then subjected to further functionalization to introduce the diphenyl groups and the piperazine moiety.

The final step involves the reaction of the quinoxaline derivative with ethyl chloroformate and piperazine in the presence of a base, such as triethylamine, to form the desired compound . The reaction is typically carried out in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be adopted to minimize the environmental impact of the production process .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 4-[(2,3-diphenylquinoxalin-6-yl)carbamothioyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline core can bind to the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cell surface receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(2,3-diphenylquinoxalin-6-yl)carbamothioyl]piperazine-1-carboxylate is unique due to its specific structural features, such as the presence of the diphenylquinoxaline moiety and the piperazine carboxylate group.

Properties

IUPAC Name

ethyl 4-[(2,3-diphenylquinoxalin-6-yl)carbamothioyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O2S/c1-2-35-28(34)33-17-15-32(16-18-33)27(36)29-22-13-14-23-24(19-22)31-26(21-11-7-4-8-12-21)25(30-23)20-9-5-3-6-10-20/h3-14,19H,2,15-18H2,1H3,(H,29,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKDVFHLVAVDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=S)NC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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